Cas no 2379322-49-1 (3-Bromo-2-butoxy-6-fluorobenzaldehyde)
3-Bromo-2-butoxy-6-fluorobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-butoxy-6-fluorobenzaldehyde
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- MDL: MFCD32631979
- Inchi: 1S/C11H12BrFO2/c1-2-3-6-15-11-8(7-14)10(13)5-4-9(11)12/h4-5,7H,2-3,6H2,1H3
- InChI Key: LIOIPHDGDIUVTI-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C=O)=C1OCCCC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 201
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3
3-Bromo-2-butoxy-6-fluorobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559914-250 mg |
3-Bromo-2-butoxy-6-fluorobenzaldehyde; . |
2379322-49-1 | 250MG |
€162.50 | 2022-07-28 | ||
| abcr | AB559914-500 mg |
3-Bromo-2-butoxy-6-fluorobenzaldehyde; . |
2379322-49-1 | 500MG |
€251.30 | 2022-07-28 | ||
| abcr | AB559914-1 g |
3-Bromo-2-butoxy-6-fluorobenzaldehyde; . |
2379322-49-1 | 1g |
€332.70 | 2022-07-28 | ||
| abcr | AB559914-250mg |
3-Bromo-2-butoxy-6-fluorobenzaldehyde; . |
2379322-49-1 | 250mg |
€200.60 | 2024-08-02 | ||
| abcr | AB559914-500mg |
3-Bromo-2-butoxy-6-fluorobenzaldehyde; . |
2379322-49-1 | 500mg |
€266.20 | 2023-08-31 | ||
| abcr | AB559914-1g |
3-Bromo-2-butoxy-6-fluorobenzaldehyde; . |
2379322-49-1 | 1g |
€349.80 | 2024-08-02 | ||
| Ambeed | A1634350-1g |
3-Bromo-2-butoxy-6-fluorobenzaldehyde |
2379322-49-1 | 98% | 1g |
$361.0 | 2024-04-21 | |
| abcr | AB559914-5g |
3-Bromo-2-butoxy-6-fluorobenzaldehyde; . |
2379322-49-1 | 5g |
€1111.80 | 2024-08-02 | ||
| abcr | AB559914-10g |
3-Bromo-2-butoxy-6-fluorobenzaldehyde; . |
2379322-49-1 | 10g |
€1850.60 | 2024-08-02 | ||
| Aaron | AR021QM0-1g |
3-Bromo-2-butoxy-6-fluorobenzaldehyde |
2379322-49-1 | 95% | 1g |
$300.00 | 2025-02-12 |
3-Bromo-2-butoxy-6-fluorobenzaldehyde Suppliers
3-Bromo-2-butoxy-6-fluorobenzaldehyde Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 3-Bromo-2-butoxy-6-fluorobenzaldehyde
Professional Introduction to 3-Bromo-2-butoxy-6-fluorobenzaldehyde (CAS No: 2379322-49-1)
3-Bromo-2-butoxy-6-fluorobenzaldehyde, with the chemical formula C₁₁H₁₃BrFO₂ and CAS number 2379322-49-1, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound serves as a versatile intermediate in the development of various biologically active molecules, particularly in the synthesis of small-molecule drugs targeting neurological and inflammatory disorders. The presence of both bromine and fluorine substituents in its structure enhances its reactivity, making it a valuable building block for further functionalization.
The bromo and fluorobenzaldehyde core structure of this compound allows for diverse chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and condensation reactions. These properties are particularly useful in medicinal chemistry, where the introduction of specific functional groups can modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. Recent studies have highlighted the importance of fluorine-containing compounds in drug design due to their ability to improve metabolic stability, binding affinity, and overall bioavailability.
In the context of modern drug discovery, 3-Bromo-2-butoxy-6-fluorobenzaldehyde has been employed in the synthesis of novel inhibitors targeting enzymes involved in cancer metabolism. For instance, researchers have utilized this intermediate to develop small-molecule inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. The fluorine atom in the benzaldehyde moiety contributes to enhanced binding interactions with the target enzyme, thereby improving the efficacy of the inhibitors. Such findings underscore the compound's significance in oncology research.
Additionally, this compound has been explored in the development of therapeutic agents for neurological disorders. Aldehydes derived from benzaldehyde are known to interact with various neurotransmitter receptors and ion channels. The structural features of 3-Bromo-2-butoxy-6-fluorobenzaldehyde, including its bromo and fluorine substituents, make it an attractive scaffold for designing molecules that can modulate neuronal activity. Preliminary studies suggest that derivatives of this compound may exhibit potential as scaffolds for next-generation antipsychotic and antidepressant drugs.
The butoxy group in the molecule introduces a hydrophobic alkyl chain that can influence solubility and membrane permeability properties of drug candidates. This feature is particularly important in pharmaceutical development, where optimizing drug-like properties is essential for achieving therapeutic efficacy. By incorporating such structural elements, chemists can fine-tune the pharmacokinetic profile of their compounds, ensuring better absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
Recent advancements in synthetic methodologies have further expanded the utility of 3-Bromo-2-butoxy-6-fluorobenzaldehyde as a key intermediate. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled efficient derivatization of this compound into more complex structures. These reactions allow for the introduction of diverse functional groups at specific positions within the molecule, facilitating the generation of novel pharmacophores.
The role of fluorine atoms in medicinal chemistry cannot be overstated. Fluorinated aromatic compounds often exhibit improved metabolic stability compared to their non-fluorinated counterparts. This property is critical for extending the half-life of drugs within the body, thereby reducing dosing frequency and improving patient compliance. The incorporation of fluorine into bioactive molecules has been shown to enhance binding affinity to biological targets by influencing electronic distributions and steric interactions. In this regard, 3-Bromo-2-butoxy-6-fluorobenzaldehyde serves as a valuable precursor for designing fluorinated drug candidates with enhanced pharmacological properties.
In conclusion, 3-Bromo-2-butoxy-6-fluorobenzaldehyde (CAS No: 2379322-49-1) is a multifunctional intermediate with significant applications in pharmaceutical research and development. Its unique structural features enable diverse chemical transformations that are instrumental in creating novel therapeutic agents targeting various diseases. The ongoing exploration of this compound underscores its importance as a building block in modern drug discovery efforts.
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